molecular formula C7H13Cl2O4P B13998662 Bis(2-chloroethyl) prop-2-en-1-yl phosphate CAS No. 32670-89-6

Bis(2-chloroethyl) prop-2-en-1-yl phosphate

Cat. No.: B13998662
CAS No.: 32670-89-6
M. Wt: 263.05 g/mol
InChI Key: DAAUFCCLHPYMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-chloroethyl) prop-2-en-1-yl phosphate is a chemical compound with the molecular formula C_6H_12Cl_2O_4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two chloroethyl groups and a prop-2-en-1-yl phosphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloroethyl) prop-2-en-1-yl phosphate typically involves the reaction of 2-chloroethanol with phosphorus oxychloride, followed by the addition of allyl alcohol. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

  • Reaction of 2-chloroethanol with phosphorus oxychloride

    2-chloroethanol+phosphorus oxychlorideintermediate\text{2-chloroethanol} + \text{phosphorus oxychloride} \rightarrow \text{intermediate} 2-chloroethanol+phosphorus oxychloride→intermediate

  • Addition of allyl alcohol

    intermediate+allyl alcoholBis(2-chloroethyl) prop-2-en-1-yl phosphate\text{intermediate} + \text{allyl alcohol} \rightarrow \text{this compound} intermediate+allyl alcohol→Bis(2-chloroethyl) prop-2-en-1-yl phosphate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl) prop-2-en-1-yl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated products.

    Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphates, dechlorinated compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(2-chloroethyl) prop-2-en-1-yl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the manufacture of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(2-chloroethyl) prop-2-en-1-yl phosphate involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in cellular functions and biochemical pathways, contributing to its biological and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-chloropropyl) phosphate
  • Bis(1-chloro-2-propyl) phosphate
  • Tris(2-chloroethyl) phosphate

Uniqueness

Bis(2-chloroethyl) prop-2-en-1-yl phosphate is unique due to its specific structure, which includes both chloroethyl and prop-2-en-1-yl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Biological Activity

Bis(2-chloroethyl) prop-2-en-1-yl phosphate (BCEP) is an organophosphate compound with significant biological activity, particularly in relation to its toxicity and potential health impacts. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C4H9Cl2O4P
  • CAS Number: 76438

BCEP is characterized by its phosphate group, which plays a critical role in its biological interactions. The presence of chlorine atoms enhances its reactivity and toxicity, particularly in biological systems.

1. Toxicological Effects

BCEP has been associated with various toxicological effects in both animal models and human studies:

  • Mortality Risk: A recent cohort study indicated that higher urinary concentrations of BCEP correlate with increased all-cause and cardiovascular mortality. Specifically, a logarithmic increase in BCEP concentration was linked to a 26% higher risk of all-cause mortality and a 32% increase in cardiovascular mortality among adults aged 40 and older .
  • Economic Burden: The financial implications of BCEP exposure are substantial, with estimates suggesting that high levels of exposure could incur economic burdens exceeding $500 billion related to all-cause mortality .
Biological Effect Measurement Findings
All-cause mortalityUrinary BCEP levels26% increase per logarithmic rise
Cardiovascular mortalityUrinary BCEP levels32% increase per logarithmic rise

BCEP exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synapses. This mechanism is common among organophosphates, resulting in overstimulation of the nervous system.

  • Neurotoxicity: The inhibition of AChE can lead to symptoms such as muscle twitching, respiratory distress, and potentially fatal outcomes if exposure levels are high enough.

3. Case Studies

Several studies have documented the effects of BCEP on various biological systems:

  • Animal Studies: In laboratory settings, exposure to BCEP has demonstrated significant neurotoxic effects in rodents. For example, studies involving F344/N rats showed that chronic exposure resulted in behavioral changes consistent with neurotoxicity .
  • Human Exposure: Epidemiological studies have linked occupational exposure to organophosphate compounds like BCEP with increased risks of neurological disorders and other health issues.

Properties

CAS No.

32670-89-6

Molecular Formula

C7H13Cl2O4P

Molecular Weight

263.05 g/mol

IUPAC Name

bis(2-chloroethyl) prop-2-enyl phosphate

InChI

InChI=1S/C7H13Cl2O4P/c1-2-5-11-14(10,12-6-3-8)13-7-4-9/h2H,1,3-7H2

InChI Key

DAAUFCCLHPYMRU-UHFFFAOYSA-N

Canonical SMILES

C=CCOP(=O)(OCCCl)OCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.